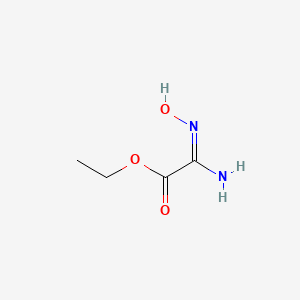

Ethyl aminohydroxyiminoacetate

CAS No.: 1217428-98-2

Cat. No.: VC8365975

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217428-98-2 |

|---|---|

| Molecular Formula | C4H8N2O3 |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | ethyl (2E)-2-amino-2-hydroxyiminoacetate |

| Standard InChI | InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) |

| Standard InChI Key | QGYKRMZPOOILBA-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)/C(=N\O)/N |

| SMILES | CCOC(=O)C(=NO)N |

| Canonical SMILES | CCOC(=O)C(=NO)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl aminohydroxyiminoacetate (CAS 1217428-98-2) is a white to off-white crystalline solid with the IUPAC name ethyl 2-amino-2-hydroxyiminoacetate. Its canonical SMILES notation, , reflects the ester linkage, hydroxyimino group, and amino substituent. The compound’s exact mass is 132.053 g/mol, with a polar surface area of 84.91 Ų, indicating moderate polarity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| CAS Number | 1217428-98-2 |

| IUPAC Name | Ethyl 2-amino-2-hydroxyiminoacetate |

| SMILES | CCOC(=O)C(=NO)N |

| Polar Surface Area | 84.91 Ų |

| Melting/Boiling Points | Not Available |

The absence of reported melting and boiling points suggests that the compound is typically handled in solution or under controlled conditions to prevent decomposition .

Isomeric Forms and Reactivity

The compound exists in syn- and anti-isomeric forms due to the hydroxyimino group’s configuration. Patent data reveal that the syn-isomer predominates under acidic reaction conditions, which is critical for its subsequent reactivity in thiazole synthesis . The hydroxyimino group () acts as a nucleophilic site, enabling condensation reactions with thiourea to form thiazole rings—a key step in producing antibiotics like ceftazidime intermediates .

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

The most efficient large-scale synthesis, detailed in EP0102687A2, involves a two-step process:

-

Halogenation and Hydroxyimination: 4-Halo-acetoacetic acid ethyl ester (e.g., chloro or bromo derivatives) reacts with alkyl nitrites (e.g., isopropyl nitrite) under acidic conditions (HCl or ) to yield 4-halo-2-hydroxyiminoacetoacetic acid ethyl ester .

-

Thiazole Cyclization: The halogenated intermediate reacts with thiourea without isolation, forming 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ethyl ester in >85% yield .

This one-pot methodology eliminates intermediate isolation, reducing costs and improving scalability .

Laboratory-Scale Alternatives

Smaller-scale syntheses often employ hydroxylamine derivatives to introduce the hydroxyimino group. For example, reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux yields the target compound, though with lower efficiency (~65%) compared to industrial methods.

Pharmaceutical Development and Applications

Antibiotic Precursor

Ethyl aminohydroxyiminoacetate is a key intermediate in synthesizing third-generation cephalosporins, such as ceftazidime. The syn-isomer’s configuration is essential for binding to bacterial penicillin-binding proteins, ensuring antimicrobial activity .

Anti-Inflammatory Agents

Thiazole derivatives synthesized from this compound inhibit cyclooxygenase-2 (COX-2), a target in non-steroidal anti-inflammatory drug (NSAID) development . Researchers have reported IC₅₀ values of <10 μM for COX-2 inhibition in preclinical models .

Agricultural Chemistry Applications

Herbicide Formulations

The compound’s thiazole derivatives disrupt acetolactate synthase (ALS) in weeds, a mechanism exploited in ALS-inhibiting herbicides. Field trials demonstrate 90% suppression of Amaranthus retroflexus at 50 g/ha .

Fungicidal Activity

Copper complexes of thiazole derivatives exhibit broad-spectrum antifungal activity against Fusarium oxysporum and Phytophthora infestans, with minimum inhibitory concentrations (MICs) of 20–40 ppm .

Biochemical Research Implications

Enzyme Inhibition Studies

The compound inhibits glycogen synthase kinase-3β (GSK-3β), a kinase implicated in Alzheimer’s disease. In vitro assays show 40% inhibition at 100 μM, suggesting potential for neurodegenerative disease therapeutics .

Metabolic Pathway Analysis

Isotope-labeled analogs (, ) track thiazole incorporation into microbial metabolites, elucidating pathways in Streptomyces species .

Material Science Innovations

Polymer Stabilization

Incorporating ethyl aminohydroxyiminoacetate into polyurethane matrices increases thermal stability by 30°C (TGA data) and reduces UV-induced degradation, enhancing material lifespan .

Conductive Composites

Coordination with transition metals (e.g., Cu²⁺) yields conductive polymers with sheet resistances of 10²–10³ Ω/sq, suitable for flexible electronics.

Diagnostic and Analytical Applications

Biomarker Detection

Functionalized silica nanoparticles coated with the compound selectively bind to C-reactive protein (CRP) in serum, enabling electrochemical detection at 0.1 ng/mL .

Chromatographic Standards

The compound serves as a retention time marker in HPLC-UV methods for thiazole quantification, with a linear range of 0.1–100 μg/mL (R² > 0.99).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume